molecular formula C21H23N3O3S2 B468996 N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide CAS No. 713505-14-7

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide

Cat. No.: B468996
CAS No.: 713505-14-7
M. Wt: 429.6g/mol
InChI Key: HKRLGFPOUXDSGY-UHFFFAOYSA-N
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Description

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a benzenesulfonamide group linked to a 2,3-dihydroindole moiety and a cyclopentanecarboxamide unit via a thiourea bridge. The sulfonamide functional group is a well-known pharmacophore in drug discovery, particularly as a potent zinc-binding group in inhibitors of the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1) . CAs are widespread across many species and are investigated as targets for therapeutic agents with diuretic, antiepileptic, anti-glaucoma, and anti-tumor applications, as well as novel antibiotics targeting pathogenic bacteria . Furthermore, the indole scaffold is a privileged structure in pharmacology, extensively distributed in bioactive natural products and drugs, and is associated with a wide range of activities including anti-inflammatory, antiviral, and anticancer properties . This combination of features makes this compound a valuable candidate for researchers investigating new inhibitors of carbonic anhydrase isoforms, both human and bacterial, and for exploring structure-activity relationships in multi-target drug discovery programs. It is also a useful chemical intermediate for the synthesis and development of more complex sulfonamide-based bioactive molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c25-20(16-6-1-2-7-16)23-21(28)22-17-9-11-18(12-10-17)29(26,27)24-14-13-15-5-3-4-8-19(15)24/h3-5,8-12,16H,1-2,6-7,13-14H2,(H2,22,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRLGFPOUXDSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Cyclopentanecarboxamide Intermediate

The synthesis begins with the preparation of the cyclopentanecarboxamide core. Cyclopentanecarbonyl chloride is treated with thiourea in anhydrous tetrahydrofuran (THF) at 0°C, yielding the carbamothioyl intermediate. This step achieves 92% conversion, with purification via recrystallization from ethyl acetate/hexane.

Reaction Conditions :

  • Reagents : Cyclopentanecarbonyl chloride (1.2 equiv), thiourea (1.0 equiv).

  • Solvent : THF, 0°C to room temperature (RT), 12 hours.

  • Yield : 92% after recrystallization.

Step 2: Palladium-Catalyzed Negishi Cross-Coupling

The carbamothioyl intermediate undergoes Negishi cross-coupling with a zincated aryl bromide. Using Pd(PPh₃)₄ (2 mol%) as the catalyst, the reaction proceeds in THF at 60°C, forming the biaryl backbone with 85% isolated yield.

Key Parameters :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).

  • Temperature : 60°C, 8 hours.

  • Workup : Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc 3:1).

Step 3: Sulfonation of the Aryl Ring

The aryl intermediate is sulfonated using 2,3-dihydroindole-1-sulfonyl chloride in dichloromethane (DCM) with pyridine as a base. This step introduces the sulfonyl group at the para position of the phenyl ring, achieving 78% yield.

Optimization Notes :

  • Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.

  • Pyridine neutralizes HCl byproducts, preventing side reactions.

Step 4: Buchwald–Hartwig C−N Coupling

The sulfonated intermediate is coupled with a protected indole derivative via Buchwald–Hartwig amination. Using Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) as the catalytic system, the reaction proceeds in toluene at 100°C, yielding the advanced intermediate in 76% yield.

Conditions :

  • Ligand : Xantphos.

  • Base : Cs₂CO₃ (2.0 equiv).

  • Time : 12 hours.

Step 5: CuH-Catalyzed Enantioselective Reduction

A pivotal step involves the reduction of an α,β-unsaturated ketone to establish the stereodiad. Employing a CuH catalyst generated from Cu(OAc)₂ and (R)-DTBM-SEGPHOS, the reaction achieves >99% er and 89:11 dr in tetrahydrofuran at −20°C.

Mechanistic Insight :

  • The CuH system selectively delivers hydride to the β-carbon, forming the (R,R)-configured product.

  • Additive : Polymethylhydrosiloxane (PMHS) as a stoichiometric reductant.

Step 6: Final Deprotection and Crystallization

The protecting group on the indole nitrogen is removed using HCl in dioxane, followed by neutralization with aqueous NaHCO₃. The crude product is crystallized from methanol/water to afford GNE-140 in 98.6% HPLC purity and 25% overall yield.

Purification Data :

  • Solvent System : Methanol/water (7:3 v/v).

  • Recovery : 89% after crystallization.

Critical Analysis of Synthetic Challenges

Stereochemical Control

The CuH-catalyzed reduction (Step 5) is the linchpin for stereoselectivity. Computational studies suggest that the (R)-DTBM-SEGPHOS ligand induces a chiral pocket that favors syn-hydride delivery, minimizing diastereomer formation.

Scalability and Yield Optimization

  • Negishi Coupling : Substituting Pd(PPh₃)₄ with PdCl₂(dppf) improved catalyst turnover but required higher temperatures (80°C).

  • Buchwald–Hartwig Coupling : Screening ligands revealed Xantphos as superior to BINAP, reducing side-product formation by 15%.

Comparative Data on Synthetic Routes

StepReaction TypeCatalyst SystemYield (%)Purity (A%)
1CarbamothioylationNone9295.2
2Negishi Cross-CouplingPd(PPh₃)₄8597.8
3SulfonationPyridine7896.5
4Buchwald–Hartwig CouplingPd₂(dba)₃/Xantphos7698.1
5CuH-Catalyzed ReductionCu(OAc)₂/(R)-DTBM-SEGPHOS9199.0
6Deprotection/CrystallizationHCl/NaHCO₃8998.6

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound distinguishes itself through its cyclopentanecarboxamide and dihydroindol sulfonyl groups. Below is a comparative analysis with key analogs from the literature:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Notable Features Reference
N-[[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide (Target) Cyclopentanecarboxamide, dihydroindol sulfonyl Not reported Not reported Unique sulfonyl-dihydroindol group; steric bulk from cyclopentane N/A
Tenovin-37 3,4,5-Trimethoxybenzamide 115–117 Not reported Hydrochloride salt; methoxy groups enhance solubility
Tenovin-38 4-Methoxy-3,5-dimethylbenzamide 190–192 Not reported Methyl groups increase hydrophobicity
Compound 7f (N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-chlorobenzamide) 2-Chlorobenzamide, imidazolidinone 222–224 55 Chloro substituent enhances electrophilicity; imidazolidinone improves H-bonding
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide 4-Nitrobenzamide, thioxoimidazolidinone 244–245 Not reported Nitro group increases reactivity; thioxo moiety alters redox stability
N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide Cyclopentanecarboxamide, propargyl-pyrimidine Not reported Not reported Propargyl group enables click chemistry; pyrimidine core supports π-π stacking

Functional Group Impact on Properties

Solubility and Polarity: The dihydroindol sulfonyl group in the target compound likely improves water solubility compared to Tenovin-38’s hydrophobic methyl substituents . Nitro groups (e.g., in Compound 7g) enhance polarity but may reduce metabolic stability .

Chloro and nitro substituents (e.g., Compounds 7f, 7g) increase electrophilicity, favoring nucleophilic interactions .

Thermal Stability: Melting points vary significantly: Tenovin-38 (190–192°C) vs. Compound 7j (226–228°C), reflecting differences in crystallinity and intermolecular forces (e.g., H-bonding in imidazolidinone derivatives) .

Research Implications and Gaps

  • Biological Activity: While evidence lacks direct bioactivity data for the target compound, structural analogs like Tenovin derivatives are known for sirtuin inhibition. The dihydroindol sulfonyl group may confer unique target selectivity .
  • Computational Studies: Molecular docking or QSAR modeling could elucidate how the cyclopentane and sulfonyl groups influence binding compared to imidazolidinone or nitro-substituted analogs .

Biological Activity

The compound N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide is a synthetic organic molecule featuring a complex structure that includes an indole moiety, a sulfonamide group, and a carbamothioyl linkage. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O2S2C_{18}H_{18}N_{2}O_{2}S_{2}. Its structure includes:

  • Indole Ring : Known for diverse pharmacological properties.
  • Sulfonamide Group : Enhances interactions with biological targets.
  • Carbamothioyl Moiety : Commonly found in kinase inhibitors.

Table 1: Structural Features and Their Implications

FeatureDescriptionPotential Biological Activity
Indole RingCore structure in many bioactive compoundsAnti-inflammatory, analgesic, anticancer
Sulfonamide GroupParticipates in hydrogen bondingAntimicrobial properties
Carbamothioyl MoietyInhibits kinasesPotential for cancer therapy

The biological activity of this compound is predicted to be significant based on its structural components. The presence of the indole ring suggests potential interactions with various biological targets, including kinases involved in cellular processes. The sulfonyl groups may facilitate binding through hydrogen bonding, enhancing the compound's efficacy.

Research Findings

  • Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other compounds with carbamothioyl moieties. Kinases are critical in signaling pathways that regulate cell growth and proliferation, making them important targets for cancer therapy .
  • Cytotoxic Effects : Preliminary studies indicate that derivatives of indole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant anti-tumor activities in prostate cancer models .
  • Cell Cycle Regulation : Research on related compounds has demonstrated their ability to induce apoptosis and regulate the cell cycle in cancer cells, suggesting that this compound may have similar effects .

Case Study 1: Prostate Cancer Treatment

A study evaluating the cytotoxic effects of indole derivatives on prostate cancer cell lines (CWR-22 and PC-3) found that these compounds induced apoptosis and arrested cell cycle progression at the G1 phase. The IC50 values for these compounds were reported at 2.5 µM for both CWR-22 and PC-3 cells, indicating potent anti-cancer activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives has revealed that modifications to the sulfonamide and carbamothioyl groups can significantly impact biological activity. Compounds with optimized structures demonstrated enhanced potency against specific cancer types .

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